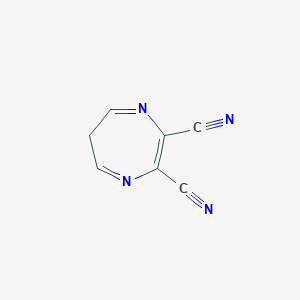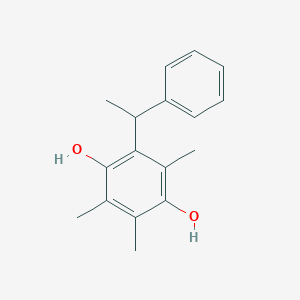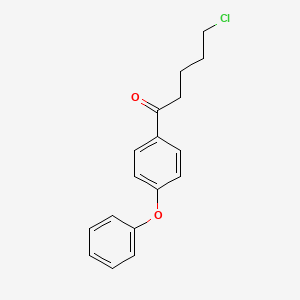
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one is a chemical compound with the molecular formula C₁₇H₁₇ClO₂ and a molecular weight of 288.77 g/mol . It is characterized by the presence of a chloro group, a phenoxy group, and a pentanone chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one typically involves the reaction of 4-phenoxybenzaldehyde with 5-chloropentan-2-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide . The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-phenoxyphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-phenyl-1-pentanone
- 5-Chloro-1-(4-fluorophenyl)pentan-1-one
- 5-Chloro-1-(4-methoxyphenyl)pentan-1-one
Uniqueness
5-Chloro-1-(4-phenoxyphenyl)pentan-1-one is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
CAS No. |
820968-19-2 |
|---|---|
Molecular Formula |
C17H17ClO2 |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
5-chloro-1-(4-phenoxyphenyl)pentan-1-one |
InChI |
InChI=1S/C17H17ClO2/c18-13-5-4-8-17(19)14-9-11-16(12-10-14)20-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2 |
InChI Key |
VIFDSLWKDOVLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


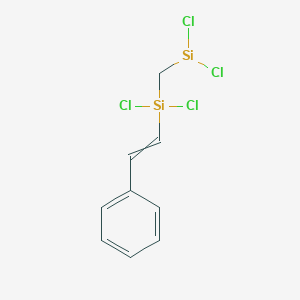
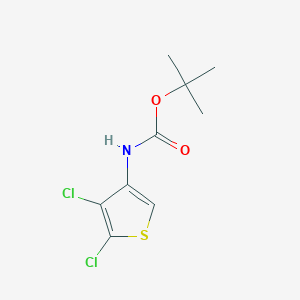
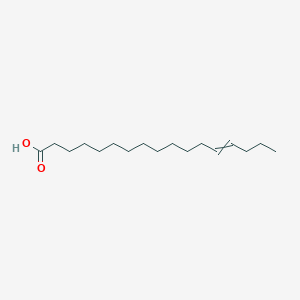
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
silane](/img/structure/B12538758.png)
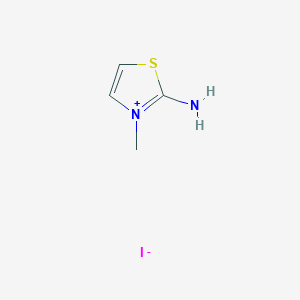

![Benzamide, 2-(difluoromethyl)-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12538781.png)
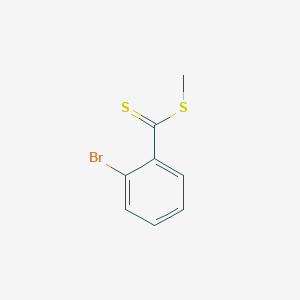
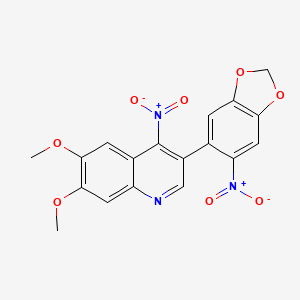
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
